molecular formula C13H11ClN2O2 B400681 2-(4-chlorophenoxy)-N-(pyridin-2-yl)acetamide CAS No. 331464-18-7

2-(4-chlorophenoxy)-N-(pyridin-2-yl)acetamide

Cat. No.: B400681
CAS No.: 331464-18-7
M. Wt: 262.69g/mol
InChI Key: VKCWBDZSWRTYBZ-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-(pyridin-2-yl)acetamide is an organic compound that features a chlorophenoxy group and a pyridinylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-(pyridin-2-yl)acetamide typically involves the reaction of 4-chlorophenol with pyridine-2-carboxylic acid, followed by the formation of the acetamide linkage. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as esterification, nucleophilic substitution, and hydrolysis under controlled temperatures and pressures .

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-(pyridin-2-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and bases (e.g., sodium hydroxide). The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-(4-chlorophenoxy)-N-(pyridin-2-yl)acetamide has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-(pyridin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-chlorophenoxy)-N-(pyridin-2-yl)acetamide is unique due to its specific combination of the chlorophenoxy and pyridinylacetamide groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

331464-18-7

Molecular Formula

C13H11ClN2O2

Molecular Weight

262.69g/mol

IUPAC Name

2-(4-chlorophenoxy)-N-pyridin-2-ylacetamide

InChI

InChI=1S/C13H11ClN2O2/c14-10-4-6-11(7-5-10)18-9-13(17)16-12-3-1-2-8-15-12/h1-8H,9H2,(H,15,16,17)

InChI Key

VKCWBDZSWRTYBZ-UHFFFAOYSA-N

SMILES

C1=CC=NC(=C1)NC(=O)COC2=CC=C(C=C2)Cl

Canonical SMILES

C1=CC=NC(=C1)NC(=O)COC2=CC=C(C=C2)Cl

Origin of Product

United States

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